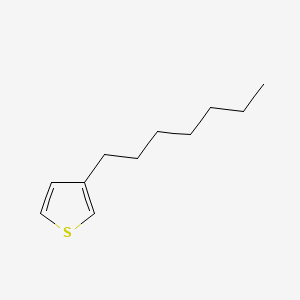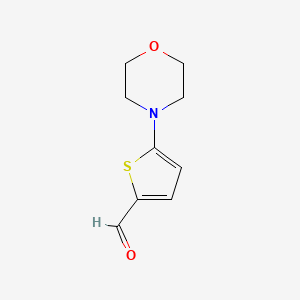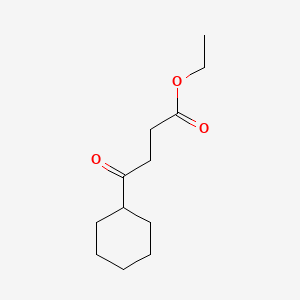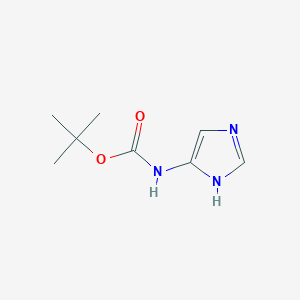
3-Heptylthiophene
概要
説明
3-Heptylthiophene is a thiophene derivative, a class of heterocyclic compounds that consist of a five-membered ring containing four carbon atoms and one sulfur atom. The 3-heptyl substituent indicates a seven-carbon alkyl chain attached to the third position of the thiophene ring. Thiophene derivatives are of significant interest due to their electronic properties, making them suitable for applications in conductive polymers and optoelectronic devices.
Synthesis Analysis
The synthesis of polythiophene derivatives, which would include polymers based on 3-heptylthiophene, can be achieved through various methods. For instance, a stable polymerizable precursor of poly(3-octylthiophene) (POT), which is structurally similar to 3-heptylthiophene, was synthesized from 3-octylthiophene and polymerized using palladium(II) acetate to achieve a high degree of regioregularity . Another synthesis method involves the Stille self-coupling reaction to produce polythiophene derivatives with conjugated side chains . Additionally, chemical polymerization using FeCl3 as the oxidizing agent has been employed to synthesize polythiophenes with various substituents . Novel organosynthetic techniques have also been developed for the synthesis of polythiophene and its derivatives .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their electronic properties. For example, the cation radical of a dibutyl-terthiophene derivative exhibits a temperature-dependent crystal structure with columnar "slipped π-stacks" of cations, which is indicative of the strong π-π interactions that are also relevant to 3-heptylthiophene derivatives . The molecular structure of polythiophenes can be influenced by the nature of the substituents, as seen in the synthesis of poly(3-alkynylthiophene)s, where the alkynyl substituent leads to a layered structure that mimics an interdigitated polymer .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that modify their properties. For instance, the hydroboration of poly(3-alkynylthiophene)s introduces vinylborane groups into the polymer, affecting its UV–vis spectra and charge transfer properties . The reactivity of 3-hydroxythiophene derivatives towards electrophiles and nucleophiles has been studied, showing that they can undergo O-alkylation and O-acylation with high regioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. Polythiophenes with long alkyl side chains, such as poly(3-hexylthiophene), are soluble in common organic solvents and can form uniform films that exhibit high conductivity upon doping . The introduction of a double bond in the side chain of a polythiophene derivative affects its thermal stability and optoelectronic properties, as demonstrated by a comparative study with poly(3-hexylthiophene) . Polythiophenes with electron-withdrawing ester groups show distinct spectroscopic characteristics, including red-orange and red fluorescence .
科学的研究の応用
Solar Cell Efficiency
3-Heptylthiophene derivatives, like poly(3-butylthiophene) nanowires, have been utilized in the construction of highly efficient solar cells. These nanowires exhibit a bicontinuous nanoscale morphology, leading to high field-effect hole mobilities and a power conversion efficiency of 3.0% in solar cell applications. This efficiency is comparable to similarly tested fullerene/poly(3-hexylthiophene) photovoltaic cells, demonstrating the potential of 3-heptylthiophene derivatives in solar energy applications (Xin, Kim, & Jenekhe, 2008).
Nanomaterial Fabrication
3-Alkynylthiophenes, including derivatives like 3-heptylthiophene, have been synthesized and shown to form interesting structural morphologies. These materials exhibit tight π-stacked linear pseudopolymer strands, potentially useful in various nanomaterial applications. Additionally, Poly(3-alkynylthiophene)s created through Grignard metathesis polymerization have shown properties conducive to material modification, such as partial functionalization with vinylborane groups (Pammer, Guo, Lalancette, & Jäkle, 2012).
Electronic and Optical Device Applications
3-Heptylthiophene-based polymers, like other poly(3-alkylthiophene)s, have been studied for their mid-infrared optical properties, which are crucial in the fabrication of thin films for electronic and optical devices. The absorbance spectra in this region are particularly relevant for characterizing structures formed by organic molecules in thin films (Tamanai, Beck, & Pucci, 2013).
Stretchable Electronic Materials
Poly(3-heptylthiophene) (P3HpT) has been identified as a unique example of a stretchable semiconducting thermoplastic, offering a balance between mechanical and charge-transport properties. This makes it a potential material for flexible, stretchable, and mechanically robust electronic applications like organic solar cells and field-effect transistors (Savagatrup, Printz, Wu, Rajan, Sawyer, Zaretski, Bettinger, & Lipomi, 2015).
Biosensors and Biomedical Applications
3-Heptylthiophene derivatives, like other polythiophene-based materials, can be utilized for biosensor applications. Methods for electrochemical deposition and modification of conductive polythiophene thin films facilitate bioreceptor immobilization, which is crucial in the development of biosensors (Oberhaus & Frense, 2022).
作用機序
Target of Action
3-Heptylthiophene is a derivative of poly(3-hexylthiophene) (P3HT), which is a prototypical benchmark hole conductor material in Organic Photovoltaics (OPVs) . It plays a significant role in the performance of bulk-heterojunction (BHJ) OPVs .
Mode of Action
The mode of action of 3-Heptylthiophene is primarily through its interaction with its targets in the organic photovoltaic cells. The compound exhibits strong interactions with other components in the cell, such as liquid crystals . These interactions facilitate the formation of one-dimensional nanostructures, such as nanowhiskers and nanofibrils , which afford intrinsic one-dimensional carrier transport path and lead to high field-effect mobility .
Biochemical Pathways
The biochemical pathways of 3-Heptylthiophene involve the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density for the P3HT blends with liquid crystals . The magnetic field facilitates the π-π stacking of P3HT chains to form more nanowires and induce the crystallization and orientation of liquid crystals to form different crystal forms .
Result of Action
The result of the action of 3-Heptylthiophene is the improvement of the hole mobility of both pristine P3HT and its blends with liquid crystals . This leads to an increase in the power conversion efficiency of P3HT:LCs:PCBM .
Action Environment
The action of 3-Heptylthiophene is influenced by environmental factors such as the presence of a magnetic field . The magnetic field facilitates the formation of ordered patterns under the low-intensity magnetic field of 1 T . It also improves the performance of the solar cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-heptylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18S/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUMHORDQCAXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110851-63-3 | |
| Record name | Thiophene, 3-heptyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80340734 | |
| Record name | 3-Heptylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptylthiophene | |
CAS RN |
65016-61-7 | |
| Record name | 3-Heptylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065016617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Heptylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HEPTYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B6L18UYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of 3-Heptylthiophene?
A1: 3-Heptylthiophene is a monomer known for its role in synthesizing poly(3-heptylthiophene) (P3HpT), a soluble conducting polymer. Studies have highlighted its use in organic electronics due to its favorable electrical conductivity, solubility in common organic solvents, and processability [, , ].
Q2: What innovative fabrication techniques have been explored to improve the performance of P3HpT in organic electronic devices?
A3: Beyond conventional spin-coating, researchers are investigating scalable deposition techniques like interfacial spreading, solution shearing, and spray coating to enhance the performance of P3HpT in devices. Notably, interfacial spreading has demonstrated superior charge transport properties, attributed to a favorable edge-on molecular orientation in the resulting films [].
Q3: Can you elaborate on the application of P3HpT in stretchable electronic devices?
A4: P3HpT's inherent flexibility and conductivity make it suitable for stretchable electronics. Research shows promising results using P3HpT as the active layer in organic solar cells fabricated on flexible substrates. Furthermore, incorporating P3HpT into stretchable barrier films, such as those based on graphene/polyurethane composites, enhances the device's lifespan by protecting the sensitive organic layers from environmental degradation [, ].
Q4: What are the limitations of using P3HpT in certain applications?
A5: Despite its advantages, P3HpT faces limitations, particularly when high charge carrier mobility is critical. Studies reveal that while P3HpT offers excellent stretchability, its electronic performance, especially charge transport, may not match that of its shorter alkyl chain counterparts, potentially hindering its use in high-performance transistors [, ].
Q5: How does the morphology of P3HpT thin films influence their mechanical and electronic properties?
A6: The morphology of P3HpT films, influenced by processing techniques, significantly impacts both mechanical and electronic properties. For instance, solution shearing leads to denser, more robust films with higher modulus and toughness compared to spin-coated films. These morphological variations directly influence charge transport and mechanical flexibility, dictating the suitability of P3HpT for specific applications [].
Q6: Are there any studies focusing on the long-term performance and stability of P3HpT under mechanical stress?
A7: Yes, research has explored the fatigue behavior of P3HpT under cyclic loading. These studies provide insights into the microstructural changes occurring within the polymer upon repeated stretching, ultimately impacting its long-term performance and stability in applications demanding mechanical flexibility [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)



